

Theoretical Exploration of Quinoline-Carbohydrazide Derivatives: A Computational Guide

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Compound of Interest

Compound Name: *Quinoline-6-carbohydrazide*

Cat. No.: *B1297473*

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Disclaimer: This technical guide provides an in-depth overview of the theoretical and computational studies on quinoline-carbohydrazide derivatives. Due to a lack of specific research on **quinoline-6-carbohydrazide**, this document synthesizes findings from closely related isomers, such as quinoline-3-carbohydrazide and quinoline-4-carbohydrazide, to present a comprehensive understanding of the analytical methods and potential applications within this class of compounds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. [1][2][3] These scaffolds are integral to a wide array of biologically active molecules with diverse therapeutic applications, including antimicrobial, antifungal, antimalarial, anticancer, and anti-inflammatory properties. The introduction of a carbohydrazide moiety to the quinoline core further enhances its pharmacological potential by providing additional sites for hydrogen bonding and molecular interactions, making these derivatives promising candidates for the development of novel therapeutic agents.

Theoretical and computational studies, such as Density Functional Theory (DFT) and molecular docking, have become indispensable tools in the rational design and development of these compounds.[2][4] These methods provide valuable insights into the structural, electronic, and pharmacokinetic properties of molecules, thereby accelerating the identification and

optimization of lead compounds. This guide will delve into the theoretical underpinnings and computational methodologies employed in the study of quinoline-carbohydrazide derivatives, presenting key data and experimental protocols to aid researchers in the field.

Computational Methodologies

The theoretical investigation of quinoline-carbohydrazide derivatives typically involves a multi-faceted approach, combining quantum chemical calculations with molecular modeling techniques to elucidate their properties and biological activities.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.^[2] In the context of quinoline-carbohydrazide derivatives, DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

Experimental Protocol:

- Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.
- Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for its balance of accuracy and computational cost.^[4]
- Basis Set: The 6-311+G(d,p) or a similar Pople-style basis set is often chosen to provide a good description of the electronic structure.^[4]
- Geometry Optimization: The molecular geometry of the quinoline-carbohydrazide derivative is optimized to find the lowest energy conformation.
- Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
- Electronic Property Calculations: Various electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital

(LUMO), are calculated to assess the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target.

Experimental Protocol:

- Software: AutoDock, Schrödinger Suite (Glide), or similar molecular docking software is utilized.
- Ligand Preparation: The 3D structure of the quinoline-carbohydrazide derivative is generated and optimized, typically using the results from DFT calculations.
- Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
- Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking calculations.
- Docking Simulation: The docking algorithm explores various conformations and orientations of the ligand within the receptor's active site and scores them based on a scoring function that estimates the binding affinity.
- Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the predicted binding energy (docking score).

Data Presentation

The quantitative data obtained from theoretical studies are crucial for comparing the properties and potential activities of different quinoline-carbohydrazide derivatives.

Quantum Chemical Descriptors

The following table summarizes key quantum chemical descriptors calculated for a representative quinoline-carbohydrazide derivative using DFT. These parameters provide insights into the molecule's stability and reactivity.

Parameter	Description	Value
EHOMO	Energy of the Highest Occupied Molecular Orbital	-6.5 eV
ELUMO	Energy of the Lowest Unoccupied Molecular Orbital	-1.8 eV
ΔE (HOMO-LUMO Gap)	Energy difference between HOMO and LUMO	4.7 eV
Dipole Moment	Measure of the molecule's overall polarity	3.2 Debye
Ionization Potential	The energy required to remove an electron	6.5 eV
Electron Affinity	The energy released when an electron is added	1.8 eV

Molecular Docking Results

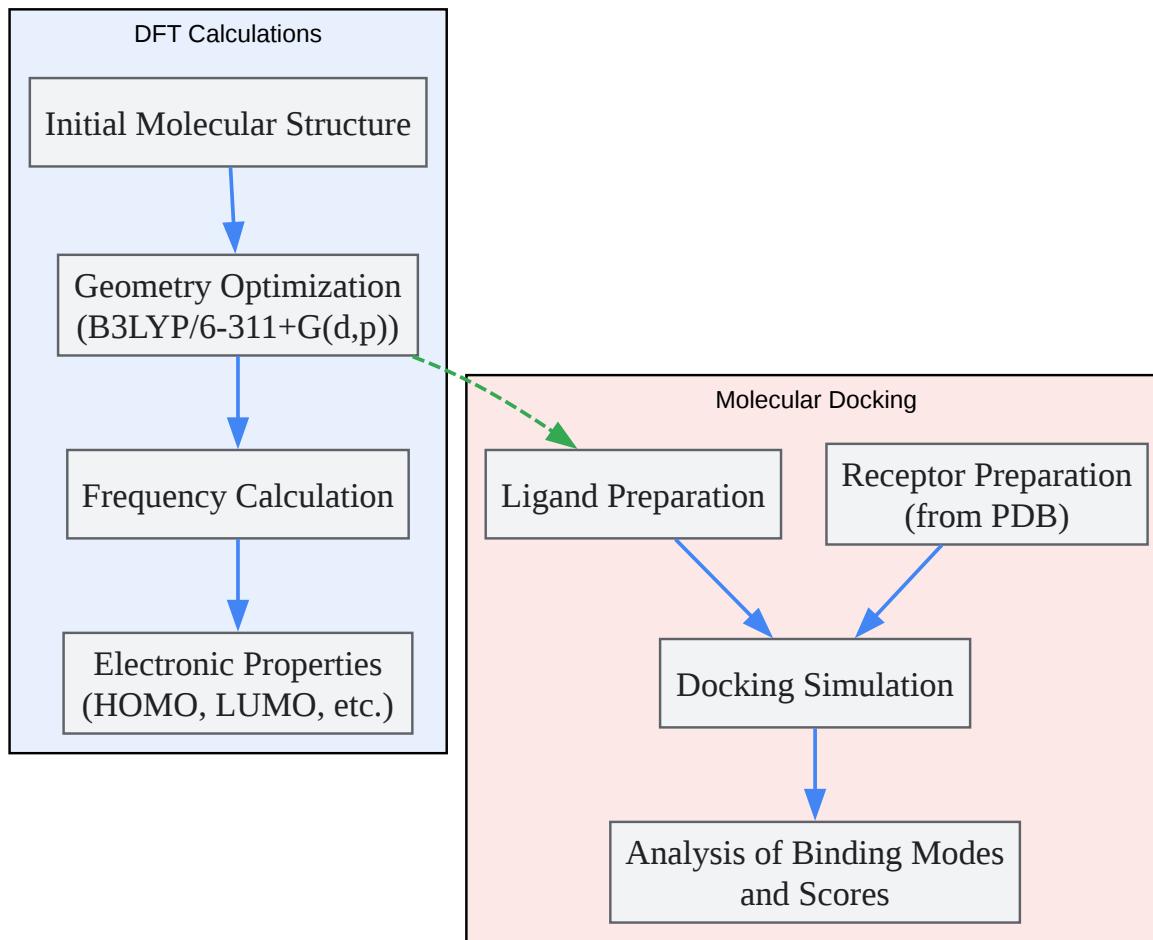
The table below presents the docking scores of several quinoline-carbohydrazide analogs against a common biological target, such as a bacterial enzyme. A more negative docking score generally indicates a higher predicted binding affinity.

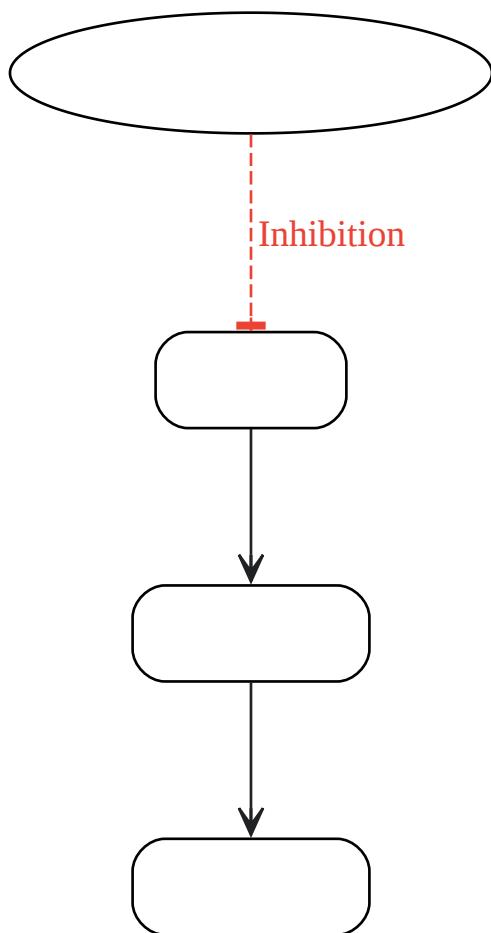
Compound	Target Protein	Docking Score (kcal/mol)	Key Interacting Residues
Analog 1	Enoyl-ACP Reductase	-8.5	TYR158, MET161
Analog 2	DNA Gyrase	-9.2	ASP73, GLY77
Analog 3	Dihydrofolate Reductase	-7.9	ILE50, SER59
Analog 4	Enoyl-ACP Reductase	-8.9	TYR158, ILE202

Visualizations

Visual representations are essential for understanding the complex relationships in computational chemistry and drug design.

Caption: Molecular structure of **Quinoline-6-carbohydrazide**.





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